The Compound K201 (JTV-519): A Deep Dive into its Attenuation of Sarcoplasmic Reticulum Ca2+ Leak
The Compound K201 (JTV-519): A Deep Dive into its Attenuation of Sarcoplasmic Reticulum Ca2+ Leak
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound K201 (also known as JTV-519) and its significant effects on sarcoplasmic reticulum (SR) Ca2+ leak. K201, a 1,4-benzothiazepine derivative, has garnered considerable attention for its potential as a therapeutic agent in cardiovascular conditions characterized by aberrant Ca2+ handling, such as heart failure and cardiac arrhythmias.[1][2] This document synthesizes key findings on its mechanism of action, presents quantitative data from various studies, details relevant experimental protocols, and illustrates the underlying signaling pathways.
Core Mechanism of Action: Stabilizing the Ryanodine Receptor
The primary mechanism by which K201 mitigates SR Ca2+ leak is through its direct interaction with the cardiac ryanodine receptor (RyR2), the main channel responsible for Ca2+ release from the SR.[1] K201 is believed to stabilize the closed state of the RyR2 channel, thereby reducing the probability of spontaneous Ca2+ release during diastole, a phenomenon often referred to as "Ca2+ leak".[1][2] This stabilization helps to prevent the spontaneous Ca2+ sparks and waves that can trigger delayed afterdepolarizations and subsequent arrhythmias.[1]
The role of the accessory protein FKBP12.6 (calstabin2) in K201's action has been a subject of debate. While some early studies suggested that K201 enhances the binding of FKBP12.6 to RyR2, thereby stabilizing the channel, subsequent research has indicated that K201 can suppress spontaneous Ca2+ release and inhibit RyR2 activity even in the absence of FKBP12.6.[2][3][4] This suggests a direct effect of K201 on the RyR2 channel itself.[2] One study has identified a specific binding site for K201 on the RyR2 protein, within the amino acid region 2114-2149.[5]
In addition to its primary effect on RyR2, some studies have reported that K201 can also inhibit the SR Ca2+/ATPase (SERCA) at higher concentrations, which would reduce SR Ca2+ uptake.[6][7][8] This dual action on both Ca2+ release and uptake highlights the compound's complex pharmacological profile.
Quantitative Effects of K201 on SR Ca2+ Leak and Related Parameters
The following tables summarize the quantitative data from various studies on the effects of K201 on key parameters of SR Ca2+ handling.
Table 1: Effect of K201 on Spontaneous Ca2+ Release Events (Sparks and Waves)
| Parameter | Species/Model | K201 Concentration | Effect | Reference |
| Ca2+ Spark Frequency | Murine Cardiomyocytes (Ouabain-induced leak) | 1 µmol/L | Decreased | [9][10] |
| Ca2+ Spark Frequency | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [6][7] |
| Ca2+ Spark Amplitude | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [6][7] |
| Ca2+ Wave Frequency | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [6][7] |
| Ca2+ Wave Velocity | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [6][7] |
| Ca2+ Waves | Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Completely Abolished | [6][7] |
| Spontaneous Ca2+ Release Frequency | Rat Ventricular Cardiomyocytes | 1 µmol/L | Reduced | [7] |
| Spontaneous Ca2+ Release | Rat Ventricular Myocytes | Concentration-dependent | Abolished | [2][3] |
| Ca2+ Spark Frequency | Failing Cardiomyocytes | Not specified | Markedly Decreased | [5] |
| Spark Frequency | Rat Skeletal Muscle Fibers | Not specified | Decreased from 0.039 to 0.023 s⁻¹ sarcomere⁻¹ | [11] |
Table 2: Effect of K201 on SR Ca2+ Content and Other Parameters
| Parameter | Species/Model | K201 Concentration | Effect | Reference |
| SR Ca2+ Load | Murine Cardiomyocytes (Ouabain-induced leak) | 1 µmol/L | Decreased | [9][10] |
| SR Ca2+ Content | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | No significant change | [6][7] |
| SR Ca2+ Content | Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Reduced to ~73% | [6][7] |
| Ca2+ Transient Amplitude | Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Decreased to 83±7% | [6][7] |
| Ca2+ Transient Amplitude | Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Decreased to 60±7% | [6][7] |
| [3H]ryanodine binding EC50 for Ca2+ | RyR2 | 50 µM | Increased from 180±16 nM to 260±2 nM | [12] |
| SERCA Inhibition (IC50) | Rat Skeletal Muscle | 119 ± 21 µM | Inhibition | [11] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing SR Ca2+ leak.
Caption: Mechanism of K201 action on SR Ca2+ handling.
References
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. K201 modulates excitation-contraction coupling and spontaneous Ca2+ release in normal adult rabbit ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
